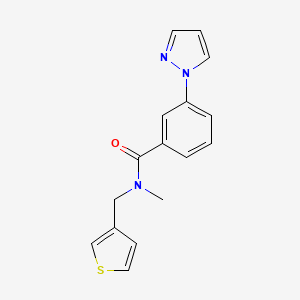

![molecular formula C21H18N4O B5558872 2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)

2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is part of a broader class of chemical entities known for their intriguing chemical structures and potential applications across various fields. Although the specific compound has not been directly mentioned in the literature, related compounds have been synthesized and studied, providing valuable insights into their chemical behavior, physical characteristics, and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves the interaction of specific acetate derivatives with arylidinemalononitrile derivatives or the reaction of certain benzimidazole derivatives with β-keto esters or amino acids in the presence of various catalysts. These methods highlight the versatility and adaptability of synthetic strategies to obtain structurally complex and functionally diverse benzimidazole derivatives (Mohamed, 2014), (Mohamed, 2021).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of these compounds. Studies have characterized the crystal structure and elucidated the optical properties of benzimidazole derivatives, offering insights into their structural conformation and the effect of substitution on their absorption and fluorescence characteristics (Chen et al., 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a range of chemical reactions, including formylation, chlorination, and reactions with electrophilic reagents, leading to various functionalized products. These reactions not only demonstrate the chemical versatility of these compounds but also their potential for further derivatization and application in different chemical contexts (Rida et al., 1988).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has demonstrated innovative synthetic approaches and chemical reactions involving benzimidazole derivatives and related compounds. For instance, the work by Bondock et al. (2011) focused on the versatile synthesis of acrylamide derivatives, showcasing the reactivity of similar compounds with various nitrogen nucleophiles to afford a range of heterocyclic structures. This highlights the chemical flexibility and potential utility of benzimidazole derivatives in synthesizing novel compounds with diverse biological activities (Bondock, Fadda, & Tarhoni, 2011).

Biological Activities

Benzimidazole derivatives have been explored for their antimicrobial and anticancer properties. Ghandi et al. (2017) synthesized 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives, demonstrating the potential of benzimidazole-related compounds in medicinal chemistry through multi-component reactions (Ghandi, Moshtaghi, & Abbasi, 2017). Additionally, Göker et al. (2002) developed new 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles, which showed significant activity against Candida species, indicating the antifungal potential of benzimidazole derivatives (Göker, Kuş, Boykin, Yıldız, & Altanlar, 2002).

Physicochemical Properties

The study of fluorescent properties and synthesis of novel compounds is another area of interest. Chen et al. (2012) investigated the optical properties of 2-aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazoles, contributing to the understanding of the luminescent characteristics of benzimidazole derivatives, which could be valuable in the development of new fluorescent materials or probes (Chen, Yang, Ge, Feng, Jia, & Wang, 2012).

Propriétés

IUPAC Name |

2-ethyl-1-(4-hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c1-3-16-13(2)17(12-22)21-24-18-6-4-5-7-19(18)25(21)20(16)23-14-8-10-15(26)11-9-14/h4-11,23,26H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHPPHZICTXJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1-(4-hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

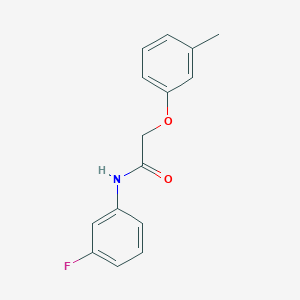

![(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5558792.png)

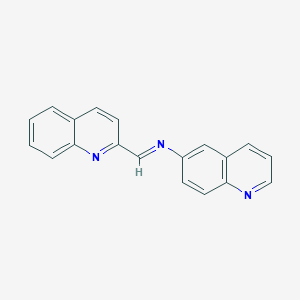

![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)

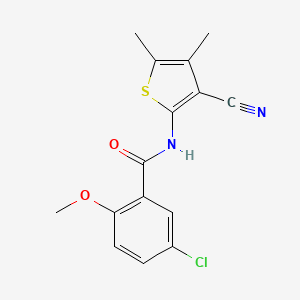

![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)

![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)

![1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)

![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)

![1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)

![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5558877.png)